molecular formula C9H7F5 B1454321 1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene CAS No. 1071212-33-3

1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene

Cat. No.: B1454321
CAS No.: 1071212-33-3
M. Wt: 210.14 g/mol
InChI Key: MEDFXZNUPIQYBA-UHFFFAOYSA-N
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Description

1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H7F5 . This benzene derivative is characterized by two distinct fluorinated functional groups: a trifluoromethyl group and a 1,1-difluoroethyl group attached to the phenyl ring. The presence of multiple fluorine atoms makes this compound a valuable building block in advanced chemical synthesis and materials science research. Researchers value this compound for its potential applications in the development of pharmaceuticals and agrochemicals, where the introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and bioavailability. The specific arrangement of the substituents on the meta position of the benzene ring provides a unique steric and electronic profile that can be leveraged to create compounds with targeted properties. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is essential to consult the Safety Data Sheet (SDS) prior to handling. Specific analytical data such as NMR and mass spectrometry are available upon request to aid researchers in compound verification and characterization.

Properties

IUPAC Name

1-(1,1-difluoroethyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5/c1-8(10,11)6-3-2-4-7(5-6)9(12,13)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDFXZNUPIQYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Use of Difluoromethylating Reagents

A practical and widely used method involves reacting a trifluoromethyl-substituted aromatic compound with difluoromethyl chloride (CH3CF2Cl) or related reagents under controlled conditions to introduce the 1,1-difluoroethyl group.

  • Reaction Conditions : Typically, this involves nucleophilic or radical substitution reactions where the aromatic ring bearing the trifluoromethyl group undergoes difluoromethylation at the desired position.

  • Catalysts and Optimization : The reaction yield and selectivity depend on temperature, solvent choice, and catalyst presence (often transition metal catalysts or bases). Optimization is crucial to maximize the yield of the target compound and minimize side reactions.

  • Industrial Relevance : Large-scale synthesis exploits cost-effective starting materials and optimized reaction parameters to produce the compound with high purity and yield.

Carbene and Difluorocarbene Sources

Difluorocarbene intermediates are versatile in introducing difluoroalkyl groups.

  • Triphenylphosphonio Difluoroacetate (PDFA) : Generated from triphenylphosphine and halodifluoroacetate salts, PDFA acts as a stable difluorocarbene source upon heating, enabling difluorocyclopropanation and subsequent ring-opening to yield difluoroethyl-substituted aromatics.

  • Trimethyl(trifluoromethyl)silane (Ruppert–Prakash reagent) : This reagent, when activated by sodium iodide, generates difluorocarbene efficiently. It is notable for its safety, commercial availability, and compatibility with functionalized substrates.

  • Bromodifluoromethyltrimethylsilane : Another difluorocarbene precursor used for difluoromethylation, offering safer and more convenient large-scale application due to the avoidance of gaseous byproducts.

These carbene sources facilitate the formation of difluoroalkyl groups by cyclopropanation of alkenes or aromatic precursors, followed by ring-opening or rearrangement steps to yield the 1,1-difluoroethyl substituent.

Synthetic Route Examples and Reaction Schemes

While specific detailed schemes for 1-(1,1-difluoroethyl)-3-(trifluoromethyl)benzene are scarce in open literature, analogous methods from related compounds provide insight:

Step Reaction Type Reagents/Conditions Outcome
1 Starting material preparation Trifluoromethyl-substituted benzene derivatives Aromatic substrate with CF3 group
2 Difluoromethylation Difluoromethyl chloride or difluorocarbene source (e.g., PDFA, Ruppert–Prakash reagent) Introduction of 1,1-difluoroethyl group
3 Purification Chromatography or crystallization Isolated pure 1-(1,1-difluoroethyl)-3-(trifluoromethyl)benzene

The use of flow chemistry techniques has been reported to enhance control over reaction parameters such as temperature and pressure, improving yields and scalability.

Research Findings and Comparative Analysis

  • Yield and Selectivity : Difluorocarbene-based methods using reagents like PDFA or Ruppert–Prakash reagent generally afford good yields and selectivity for difluoroalkylated aromatics, including those with trifluoromethyl substituents.

  • Safety and Scalability : The use of bromodifluoromethyltrimethylsilane is preferred industrially due to safer handling and fewer gaseous byproducts compared to other difluorocarbene precursors.

  • Functional Group Compatibility : These methods tolerate a range of functional groups, allowing for diverse substitution patterns on the benzene ring, which is critical for synthesizing complex fluorinated aromatics like 1-(1,1-difluoroethyl)-3-(trifluoromethyl)benzene.

Summary Table of Key Preparation Methods

Method Reagents Conditions Advantages Limitations
Difluoromethylation with CH3CF2Cl Difluoromethyl chloride, aromatic precursor Controlled temperature, catalysts Direct, cost-effective May require harsh conditions
Carbene generation from PDFA Triphenylphosphonio difluoroacetate Heating to ~80 °C in NMP Stable reagent, good yields Requires specialized reagents
Ruppert–Prakash reagent (TMSCF3) Trimethyl(trifluoromethyl)silane + NaI Room temp to mild heating, THF solvent Safe, commercially available Sensitive to moisture
Bromodifluoromethyltrimethylsilane BrCF2SiMe3 + halide catalyst Heating with halide salts Safer for scale-up Limited commercial availability

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted benzene derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene serves as a crucial building block in the synthesis of more complex organic molecules. Its unique substituents allow for diverse chemical transformations, including:

  • Oxidation : The compound can be oxidized to yield various oxidized derivatives.
  • Reduction : It can undergo reduction reactions to form reduced derivatives.
  • Substitution Reactions : It participates in electrophilic and nucleophilic substitution reactions, where substituents on the benzene ring can be modified or replaced.

Medicinal Chemistry

Research in medicinal chemistry has explored the potential of this compound as a precursor for drug development. Its structural features may enhance the potency and selectivity of pharmaceutical agents by mimicking functional groups that interact with biological targets. Studies have indicated that difluoroethyl and trifluoromethyl groups can significantly influence the pharmacokinetics and efficacy of drug candidates.

Biological Studies

In biological research, this compound is utilized to investigate its effects on various biological systems. Preliminary studies suggest that it may interact with enzymes or receptors, leading to specific biological responses. Understanding these interactions is crucial for assessing its potential therapeutic applications.

Industrial Applications

The compound is also significant in industrial settings, where it is used in the production of specialty chemicals and materials with enhanced properties. Its unique reactivity allows for the development of new materials that exhibit improved stability and performance characteristics.

Case Study 1: Drug Development

A study conducted on the synthesis of novel pharmaceuticals highlighted the role of 1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene as a key intermediate in creating compounds with improved binding affinity to target proteins. The introduction of difluoroethyl groups was found to enhance lipophilicity, thereby improving bioavailability.

Case Study 2: Biological Interaction Studies

Research investigating the interaction of this compound with specific enzymes demonstrated that it could act as an inhibitor in certain biochemical pathways. This study provided insights into how modifications to the benzene ring could alter biological activity, paving the way for further exploration in drug design.

Mechanism of Action

The mechanism of action of 1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways within a system. The specific molecular targets and pathways depend on the context of its application. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural Comparison
Compound Name Substituents on Benzene Ring Molecular Formula Molecular Weight (g/mol) CAS RN
1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene –CF₃ (position 3), –CH₂CF₂ (position 1) C₉H₆F₅ 224.14 1204295-94-2†
1-(Trichloromethyl)-3-(trifluoromethyl)benzene –CF₃ (position 3), –CCl₃ (position 1) C₈H₄Cl₃F₃ 263.47 16766-90-8
1-(Methoxymethoxy)-3-(trifluoromethyl)benzene –CF₃ (position 3), –OCH₂OCH₃ (position 1) C₉H₉F₃O₂ 206.16 334018-79-0
1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene –CF₃ (position 3), –CH₂CF₃ (position 1) C₉H₅F₆ 242.13 50562-22-6

†CAS RN for 1-(1,1-Difluoroethyl)-3-methylbenzene (similar backbone) .

Key Observations :

  • Replacement of the difluoroethyl group with trichloromethyl () increases molecular weight (263.47 vs. ~224 g/mol) but reduces thermal stability due to weaker C–Cl bonds compared to C–F.
  • Substitution with methoxymethoxy () introduces polar oxygen atoms, enhancing solubility in protic solvents but reducing lipophilicity.

Physical and Chemical Properties

Table 2: Boiling Points and Reactivity
Compound Name Boiling Point (°C) Key Reactivity Traits
1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene Not reported Resistant to nucleophilic substitution due to –CF₃; undergoes electrophilic substitution at para position .
1-(Trichloromethyl)-3-(trifluoromethyl)benzene 77–78 @ 9 Torr Higher density (Cl atoms); prone to hydrolysis under basic conditions .
1-(Methoxymethoxy)-3-(trifluoromethyl)benzene Not reported Acid-sensitive ether linkage; cleaved by strong acids .

Key Observations :

  • The trichloromethyl analogue () has a lower boiling point under reduced pressure (77–78°C at 9 Torr), likely due to weaker intermolecular forces compared to fluorinated compounds.
  • Fluorinated derivatives generally exhibit higher thermal stability and resistance to oxidation .

Biological Activity

1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene is a fluorinated aromatic compound notable for its unique chemical structure, which includes difluoroethyl and trifluoromethyl groups attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and enhanced stability attributed to fluorination.

The presence of multiple fluorine atoms significantly alters the chemical and physical properties of the compound. The electronegativity of fluorine affects the compound's reactivity and binding affinity with biological targets. The molecular formula for this compound is C9H6F6C_9H_6F_6, with a molecular weight of approximately 228.134 g/mol.

The biological activity of 1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene is primarily linked to its interaction with various molecular targets in biological systems. The electronegative fluorine atoms can influence enzyme activity and receptor interactions, potentially leading to significant physiological effects.

Biological Activity Studies

Research into the biological activity of this compound is still emerging. However, several studies have indicated potential applications in medicinal chemistry:

  • Pharmacokinetics : Fluorinated compounds often exhibit altered pharmacokinetic properties compared to their non-fluorinated counterparts, which can enhance their efficacy as pharmaceutical agents. The introduction of fluorine atoms may improve metabolic stability and bioavailability.
  • Antimicrobial Activity : Some studies suggest that fluorinated compounds can exhibit antimicrobial properties, making them candidates for further investigation in drug development .

Comparative Analysis

To better understand the potential of 1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene, it is useful to compare it with similar compounds. Below is a table summarizing key characteristics:

Compound NameMolecular FormulaUnique Features
1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzeneC₉H₆F₆Contains additional fluorine substituents
4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzeneC₉H₆F₆Different positioning of functional groups
4-Fluoro-3-trifluoromethylphenolC₉H₆F₄OContains a hydroxyl group; differing reactivity

Case Studies

Recent research has focused on the synthesis and biological evaluation of fluorinated compounds similar to 1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene. For instance:

  • Synthesis Techniques : Various methods have been developed for synthesizing difluorinated compounds that retain biological activity. These include nucleophilic substitution reactions and coupling reactions that leverage the unique properties of fluorinated groups .
  • Biological Interactions : Studies have shown that compounds with similar structures can interact with enzymes involved in metabolic pathways, suggesting that 1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene may also exhibit significant biological interactions worth investigating further .

Q & A

Q. What are the recommended synthetic routes for 1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene, and how can reaction conditions be optimized?

Synthesis may involve halogenation or nucleophilic substitution. For analogs like 1-(bromomethyl)-3-(trifluoromethyl)benzene, bromination of 1,3-bis(fluoromethyl)benzene with N,N’-dibromo-5,5-dimethylhydantoin in acidic media is effective . For the target compound, replacing bromine with a difluoroethyl group could employ fluorination reagents (e.g., DAST or Deoxo-Fluor). Optimization includes adjusting catalysts (e.g., Lewis acids), temperature (-20°C to room temperature), and solvents (e.g., dichloromethane) to improve yield and selectivity. Monitoring reaction progress via TLC or GC-MS is critical .

Q. How can spectroscopic techniques characterize this compound?

  • 19F NMR : The trifluoromethyl (-CF₃) group resonates near -60 ppm, while the difluoroethyl (-CF₂CH₃) group shows two distinct peaks due to coupling (J ≈ 300 Hz) .
  • 1H NMR : The ethyl group’s protons appear as a quartet (2H, J ≈ 16 Hz) near δ 3.5–4.0 ppm, split by adjacent fluorines.
  • IR : C-F stretches appear at 1100–1250 cm⁻¹, and aromatic C-H bends near 700–800 cm⁻¹ .
  • MS : Molecular ion peaks (e.g., m/z 224 [M⁺]) and fragmentation patterns confirm purity and structure .

Q. What challenges arise in achieving regioselective synthesis?

Regioselectivity is influenced by the electron-withdrawing -CF₃ group, which directs electrophiles to the meta position. Steric hindrance from the difluoroethyl group may complicate substitution. Strategies include using directing groups (e.g., boronates) or protecting intermediates to block undesired positions. Comparative studies on isomers (e.g., para vs. meta substitution) highlight the importance of reaction pathways .

Advanced Questions

Q. How do electronic and steric effects influence reactivity in cross-coupling reactions?

The -CF₃ group withdraws electron density, deactivating the ring and slowing electrophilic substitution. In cross-couplings (e.g., Suzuki), this reduces oxidative addition efficiency. The difluoroethyl group adds steric bulk, potentially hindering transmetallation. Computational studies (DFT) on similar systems show that electron-deficient aryl rings require electron-rich catalysts (e.g., Pd(PPh₃)₄) to enhance reactivity .

Q. What computational methods model substituent effects in this compound?

Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals. For example, in (E)-3-[(3-(trifluoromethyl)phenylimino)methyl]benzene-1,2-diol, DFT revealed hyperconjugative interactions stabilizing the imine group . Similar analyses can predict regioselectivity in electrophilic attacks or stability under thermal stress.

Q. How does the difluoroethyl group affect stability and degradation pathways?

The strong C-F bonds resist hydrolysis, but the difluoroethyl group may undergo elimination under basic conditions (e.g., NaOH/EtOH), forming trifluorostyrene derivatives. Accelerated stability studies (40°C/75% RH) and LC-MS monitoring identify degradation products, such as 3-(trifluoromethyl)benzoic acid .

Q. Are catalytic systems effective for introducing difluoroethyl groups?

Visible-light photoredox catalysis (e.g., Ru(bpy)₃²⁺) with nickel co-catalysts enables C-F bond formation under mild conditions. demonstrates such systems for stereoselective alkylation, achieving high Z/E ratios . Adapting this for difluoroethylation could reduce reliance on harsh fluorinating agents.

Q. What chromatographic methods ensure purity?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates impurities. For intermediates like 1-(isocyanomethyl)-3-(trifluoromethyl)benzene, preparative TLC (hexane:ethyl acetate, 8:2) isolates pure fractions. GC-MS with electron ionization confirms molecular integrity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene
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1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene

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